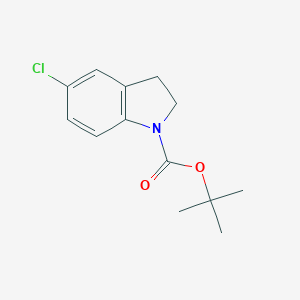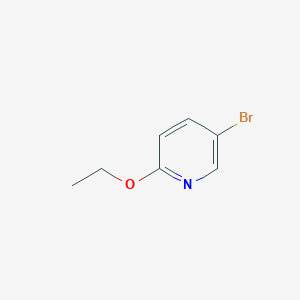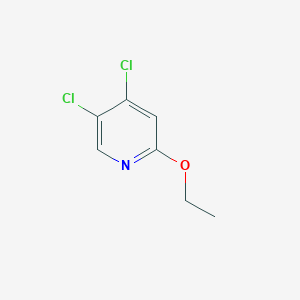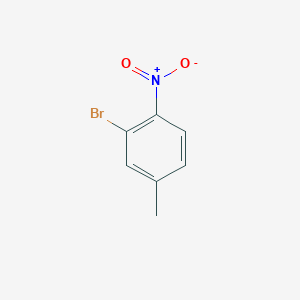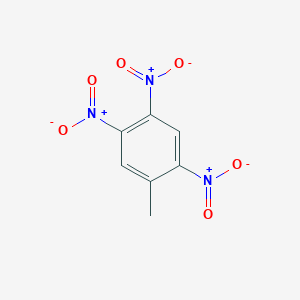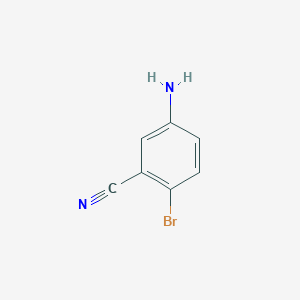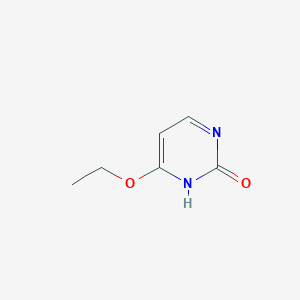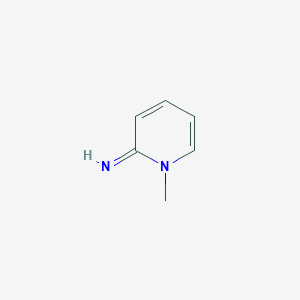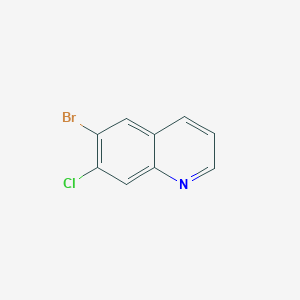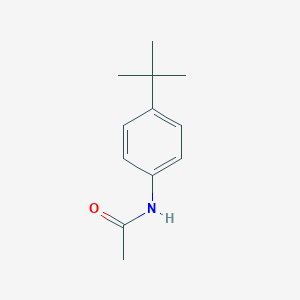
N-(4-tert-Butylphenyl)acetamide
概要
説明
“N-(4-tert-Butylphenyl)acetamide” is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes “N-(4-tert-Butylphenyl)acetamide”, has been a subject of research. An efficient synthesis method involves the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . This method is considered mild, inexpensive, and efficient, producing N-tert-butyl amides in high yields.
Molecular Structure Analysis
The molecular structure of “N-(4-tert-Butylphenyl)acetamide” contains a total of 36 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 imide .
科学的研究の応用
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound structurally similar to N-(4-tert-Butylphenyl)acetamide, is an intermediate in the synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation using Novozym 435 as a catalyst, with vinyl acetate identified as the best acyl donor (Magadum & Yadav, 2018).
Chemoselective Reactions of Amide Rotamers : Research shows that different amide rotamers, which are structurally related to N-(4-tert-Butylphenyl)acetamide, can undergo diverging chemoselective reactions, leading to distinct products (Li & Curran, 2010).
Anion Binding and Selectivity : N-(4’-Nitrophenyl)acetamide and N,N-diethylacetamide functionalized p-tert-butylthiacalix[4]arenes have been synthesized and show effective and selective binding for certain anions. This research demonstrates potential applications in ion sensing and selective ion capture (Vavilova & Stoikov, 2017).
Synthesis of Quinolones : N-(4-Methylphenyl)acetamide, another structurally related compound, is used in the synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones, highlighting potential applications in pharmaceutical and material synthesis (Liu Chang-chu, 2014).
Hydrogen-Bonding Patterns in Pharmaceuticals : Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have elucidated their hydrogen-bonding patterns, which are crucial for understanding drug interactions and stability (López et al., 2010).
Pharmacological Applications : Research on novel acetamide derivatives, including those with tert-butyl groups, has shown potential in developing cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Metabolism of Chloroacetamide Herbicides : Studies on the metabolism of chloroacetamide herbicides, which include compounds structurally related to N-(4-tert-Butylphenyl)acetamide, have provided insights into their potential carcinogenic pathways and environmental impact (Coleman et al., 2000).
Antimicrobial Properties : The synthesis and study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have revealed its antimicrobial properties, suggesting applications in fighting bacterial infections (Bhagyasree et al., 2013).
作用機序
Target of Action
N-(4-tert-Butylphenyl)acetamide, also known as 4’-(tert-Butyl)acetanilide, is a chemically differentiated building block for organic synthesis and medicinal chemistry The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound is used in the preparation of drug candidates containing hindered amine motifs . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that this compound belongs to the class of aromatic amines , which are involved in various biochemical processes
Result of Action
It’s known that this compound is used in the preparation of drug candidates , suggesting it may have therapeutic effects.
特性
IUPAC Name |
N-(4-tert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYDDKCUZHVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174238 | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butylphenyl)acetamide | |
CAS RN |
20330-45-4 | |
| Record name | p-t-Butylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020330454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20330-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-Butylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-(4-tert-Butylphenyl)acetamide?
A1: The molecular formula of N-(4-tert-Butylphenyl)acetamide is C12H17NO, and its molecular weight is 191.27 g/mol.
Q2: Are there any spectroscopic data available for N-(4-tert-Butylphenyl)acetamide in the provided research?
A2: Unfortunately, the provided research abstract [] does not include any spectroscopic data for N-(4-tert-Butylphenyl)acetamide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


